molecular formula C13H17NO3 B2615964 Methyl 3-(butylcarbamoyl)benzoate CAS No. 925618-20-8

Methyl 3-(butylcarbamoyl)benzoate

Cat. No.: B2615964
CAS No.: 925618-20-8
M. Wt: 235.283
InChI Key: HGWOEXTYXDUSAA-UHFFFAOYSA-N
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Description

Methyl 3-(butylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the meta-position is substituted with a butylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(butylcarbamoyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzoic acid with butyl isocyanate to form 3-(butylcarbamoyl)benzoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(butylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(butylamino)benzoate
  • Methyl 3-(ethylcarbamoyl)benzoate
  • Methyl 3-(propylcarbamoyl)benzoate

Uniqueness

Methyl 3-(butylcarbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butylcarbamoyl group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications .

Properties

IUPAC Name

methyl 3-(butylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-14-12(15)10-6-5-7-11(9-10)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOEXTYXDUSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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